molecular formula C6H10O2 B1211359 2,4-Hexanedione CAS No. 3002-24-2

2,4-Hexanedione

Cat. No. B1211359
CAS RN: 3002-24-2
M. Wt: 114.14 g/mol
InChI Key: NDOGLIPWGGRQCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hexanedione derivatives, such as 2,5-hexanedione, can be achieved from biomass resources using efficient biphasic systems. A notable method involves the conversion of biomass-derived dimethyl furane to 2,5-hexanedione using mineral acids as hydrolysis catalysts in a water-immiscible organic phase to prevent oligomerization side reactions, achieving yields up to 99% (Li et al., 2016).

Molecular Structure Analysis

The molecular structure of hexanedione derivatives plays a critical role in their reactivity and application. For instance, the conversion of primary amines to substituted pyrrole adducts by 2,5-hexanedione involves complex molecular interactions, demonstrating the significance of the molecular structure in understanding the chemical behavior of hexanedione derivatives (DeCaprio et al., 1982).

Chemical Reactions and Properties

Hexanedione derivatives undergo various chemical reactions, including the formation of cross-linking and monomeric pyrrole autoxidation products. These reactions are critical to understanding the neurotoxicity mechanisms of gamma-diketone metabolites like 2,5-hexanedione (Zhu et al., 1994).

Scientific Research Applications

Biomass Conversion and Chemical Synthesis

2,4-Hexanedione is leveraged in the field of biomass conversion. For instance, a study demonstrated the synthesis of 2,5-hexanedione from biomass resources using a biphasic system. This approach involves hydrolysis catalysts dissolved in the aqueous phase and a water-immiscible organic phase to extract the produced 2,5-hexanedione. This method is highly efficient, achieving a yield of 99%, and is significant in biofuel, medicinal chemistry, and drug discovery applications (Liu et al., 2016).

Analytical Methodologies

There are various studies focusing on the development of analytical methods for detecting 2,5-hexanedione. One study details a simple method using headspace solid-phase microextraction (HS-SPME) and gas chromatography for determining 2,5-hexanedione in urine, which is a crucial biomarker for monitoring workers exposed to n-hexane (Oliveira et al., 2009).

Environmental and Occupational Health

Several studies have investigated the role of 2,5-hexanedione in environmental and occupational health. For example, research has been conducted on the impairment of hepatic and renal functions by 2,5-hexanedione in rats, suggesting that exposure may lead to liver and kidney dysfunction through induction of oxidative stress (Adedara et al., 2014). Additionally, another study reported on the teratogenic potential of 2,5-hexanedione, showing its harmful effects on the development of chick embryos, particularly in terms of neurodevelopment (Cheng et al., 2012).

Industrial Safety and Monitoring

Studies have also focused on industrial safety and the monitoring of 2,5-hexanedione levels in workers. For instance, a study validated a gas chromatography-flame ionization detector (GC-FID) methodology for the determination of 2,5-hexanedione in urine to estimate human exposure levels to solvents in professional environments (Rübensam & Borges, 2022).

Reproductive Health

Research has explored the impact of 2,5-hexanedione on reproductive health. For instance, a study indicated that exposure to 2,5-hexanedione is accompanied by ovarian and uterine oxidative stress and disruption of endocrine balance in rats, highlighting the potential reproductive toxicity of 2,5-HD in females (Abolaji et al., 2015).

Cytoskeletal Protein Alterations

Another area of research involves the study of 2,5-hexanedione’s effects on cytoskeletal proteins in different brain areas. Chronic exposure to 2,5-hexanedione has been shown to cause selective regional alterations in neuronal and glial cytoskeletal proteins, with significant implications for neurotoxicity (Hernández-Viadel et al., 2002).

Biomass Intermediate Valorization

2,5-Hexanedione also finds application in biomass intermediate valorization. A study demonstrated the direct electrochemical conversion of 5-hydroxymethylfurfural (HMF) to 2,5-hexanedione, offering a new route for biomass intermediate valorization (Roylance & Choi, 2016).

Safety And Hazards

2,4-Hexanedione is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (repeated exposure) . It may cause irritation of the skin and eyes, and exposure to high concentrations may cause narcosis .

Future Directions

The tautomers of hexane-2,4-one are in a very fast equilibrium with each other. Based on simple models, like +I effect, it is impossible to judge which tautomer would be more stable, i.e. which tautomer has the lowest absolute energy . This suggests that future research could focus on exploring the stability of different tautomers of 2,4-Hexanedione.

properties

IUPAC Name

hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-6(8)4-5(2)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOGLIPWGGRQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062769
Record name 2,4-Hexanedione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Hexanedione

CAS RN

3002-24-2
Record name 2,4-Hexanedione
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Record name 2,4-Hexanedione
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Record name 2,4-Hexanedione
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Record name 2,4-Hexanedione
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Record name 2,4-Hexanedione
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Record name Hexane-2,4-dione
Source European Chemicals Agency (ECHA)
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Record name 2,4-HEXANEDIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
753
Citations
C Blanco, JM Hernando… - Canadian Journal of …, 1989 - cdnsciencepub.com
The kinetics and mechanism of the reaction between Cr(III) and 2,4-hexanedione in aqueous solution have been studied. Complexation occurs by coordination of both oxygen atoms of …
Number of citations: 3 cdnsciencepub.com
D Qian, Z Chen, S Zhang, J Van Houten - Polyhedron, 1993 - Elsevier
A series of europium(III) complexes with 5,5-dimethyl-2,4-hexanedione and various organic bases, Eu(Bat-ac) 2 OH and Eu(But-ac) 3 · B, where But-ac = 5,5-dimethyl-2,4-…
Number of citations: 11 www.sciencedirect.com
M Vakili, AR Nekoei, SF Tayyari, A Kanaani… - Journal of Molecular …, 2012 - Elsevier
Conformations, molecular structure, keto-enol content, and intramolecular hydrogen bonding of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione (also named as (Z)-6,6,6-trifluoro-5-hydroxy-…
Number of citations: 19 www.sciencedirect.com
RL Lancione, HC Allen Jr - Journal of Coordination Chemistry, 1975 - Taylor & Francis
The EPR spectra of N, N'-bis-(2,4-hexanedione)ethylenediimino Cu(II), [Cu en(hex) 2 ], and N, N'-bis-(1,1,1-trifluoro-2,4-hexanedione)ethylenediimino Cu(II), [Cu en (tfhex) 2 ], have …
Number of citations: 8 www.tandfonline.com
R Afzali, M Vakili, AR Nekoei, SF Tayyari - Journal of Molecular Structure, 2014 - Elsevier
Intramolecular hydrogen bonding (IHB) and vibrational frequencies of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione (TFDMHD) have been investigated by means of density functional …
Number of citations: 19 www.sciencedirect.com
MI Sabri - Archives of toxicology, 1984 - Springer
The in vitro and in vivo effect of aliphatic diketones has been studied on glyceraldehyde-3-phosphate dehydrogenase (GAPDH) d,l-glyceraldehyde-3-phosphate: NAD oxidoreductase (…
Number of citations: 11 link.springer.com
M Tanaka, T Shono, K Shinra - 1968 - osti.gov
Subject: N20210*-Chemistry-Inorganic, Organic, & Physical Chemistry-Chemical Properties; DETERMINATION; DYSPROSIUM COMPLEXES; ERBIUM COMPLEXES; EUROPIUM …
Number of citations: 23 www.osti.gov
ND Economou, VP Papageorgiou… - Zeitschrift für …, 1989 - degruyter.com
The new organoboron compound (oxalato)(2,4-hexanedionato)boron(III), 1, has been synthesized by the reaction of boric acid with 2,4-hexanedione and oxalic acid. Crystals of 1 are …
Number of citations: 3 www.degruyter.com
MJ Politis, RG Pellegrino, PS Spencer - Journal of Neurocytology, 1980 - Springer
This study examines the thesis that 2,5-hexanedione (2,5-HD) produces distal (dying-back) axonopathy by direct toxic action on nerve fibres. Single or repeated application of undiluted …
Number of citations: 52 link.springer.com
M Spankova, L Smirnova - Chemicke Listy(Germany), 1991 - hero.epa.gov
A substituted derivative of acetylacetone--1, 1, 1-triflouro-5-methyl-2, 4-hexanedione--has been synthetized and characterized. The authors have determined its pK (a), distribution …
Number of citations: 1 hero.epa.gov

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